6-Benzyl-2-thia-6-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-thia-6-azaspiro[33]heptane is a spiro compound characterized by a unique structure that includes a benzyl group, a sulfur atom, and an azaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reductive removal of protective groups followed by cyclization . The reaction conditions often involve the use of zinc-copper couple in solvents like 1,2-dimethoxyethane or dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spiro compounds suggests that large-scale production could involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-2-thia-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azaspiro ring or the benzyl group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azaspiro compounds and benzyl derivatives.
Substitution: Substituted benzyl derivatives and modified spiro compounds.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2-thia-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Benzyl-2-thia-6-azaspiro[3.3]heptane involves its interaction with molecular targets through its unique structural features. The sulfur atom and azaspiro ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Similar structure but with an oxygen atom instead of sulfur.
2-Oxa-6-azaspiro[3.3]heptane: Lacks the benzyl group and has an oxygen atom in the spiro ring.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a carboxylate group and an oxo group.
Uniqueness
6-Benzyl-2-thia-6-azaspiro[3.3]heptane is unique due to the presence of both a sulfur atom and a benzyl group in its structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NS |
---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
6-benzyl-2-thia-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15NS/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2 |
InChI-Schlüssel |
JNUHSBFFRRFRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1CC3=CC=CC=C3)CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.